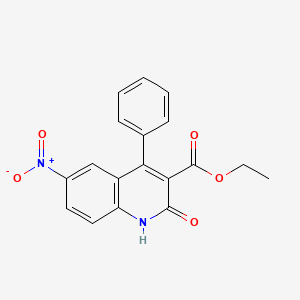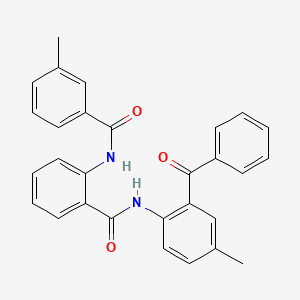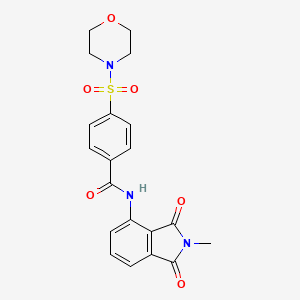![molecular formula C24H26N2O6S B6524420 ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477500-54-2](/img/structure/B6524420.png)
ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also features a benzofuran moiety, which is a fused aromatic ring system that consists of a benzene ring and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several different functional groups. The azepane ring provides a basic nitrogen atom, while the sulfonyl group is a good leaving group . The benzamido and benzofuran moieties are both aromatic systems, which can participate in π-π stacking interactions .Chemical Reactions Analysis
As an organic compound, “ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate” can undergo a variety of chemical reactions. The presence of the sulfonyl group makes it a potential electrophile, while the nitrogen atom in the azepane ring can act as a nucleophile . The compound could also undergo electrophilic aromatic substitution reactions on the benzofuran or benzamido rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar . The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules.Applications De Recherche Scientifique
Heterocyclic Compound Research
Azepane, a seven-membered heterocyclic compound, is a key component of the compound . Heterocyclic compounds have been the focus of extensive research due to their diverse range of biological properties . They are a rich source of biologically active compounds, with about 67% of medicinal plants containing a heterocyclic ring .
Synthesis and Reaction Studies
The synthesis and reaction of seven-membered heterocyclic compounds, including azepane, have been studied extensively . Most of the mechanisms involve the ring expansion of either five or six-membered compounds using various methods such as thermal, photochemical, and microwave irradiation .
Biological Properties
Seven-membered heterocyclic compounds, including azepane derivatives, have significant pharmacological and therapeutic implications . However, the specific biological properties of “ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate” are not well-explored and reported in the literature .
Industrial Applications
Azepane is a coproduct of diamine production processes, generated in large amounts in the polyamide industry . Transformations of this compound, such as the synthesis of new families of room temperature ionic liquids, could mitigate its disposal .
Nomenclature Studies
The compound “ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate” involves complex nomenclature. Understanding its structure and naming conventions can contribute to the field of organic chemistry, particularly in the nomenclature of cycloalkanes .
Future Research Potential
Given the limited exploration of the biological properties of N-containing seven-membered heterocycles, there is significant scope for future research . This includes the compound “ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate”.
Propriétés
IUPAC Name |
ethyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-2-31-24(28)22-21(19-9-5-6-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-3-4-8-16-26/h5-6,9-14H,2-4,7-8,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMURGBZIZJOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)
![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)


![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide](/img/structure/B6524387.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6524400.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524422.png)
![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B6524449.png)